molecular formula C16H24N2O B5809856 N-cycloheptyl-3-(dimethylamino)benzamide

N-cycloheptyl-3-(dimethylamino)benzamide

Cat. No.: B5809856
M. Wt: 260.37 g/mol
InChI Key: PLGDMMBGYBGNIP-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(dimethylamino)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3-(dimethylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(dimethylamino)benzoic acid with a suitable amine, such as cycloheptylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Cycloheptylation: The cycloheptyl group is introduced by reacting the intermediate product with cycloheptyl chloride in the presence of a base like triethylamine or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cycloheptyl-3-(dimethylamino)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry: N-cycloheptyl-3-(dimethylamino)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes, which could lead to the development of new therapeutic agents.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-cycloheptyl-3-(methylamino)benzamide
  • N-cycloheptyl-3-(ethylamino)benzamide
  • N-cycloheptyl-3-(propylamino)benzamide

Comparison: N-cycloheptyl-3-(dimethylamino)benzamide is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-cycloheptyl-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-18(2)15-11-7-8-13(12-15)16(19)17-14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGDMMBGYBGNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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